Product packaging for 8-Hydroxymyristic acid, (S)-(Cat. No.:CAS No. 938159-85-4)

8-Hydroxymyristic acid, (S)-

Cat. No.: B591408
CAS No.: 938159-85-4
M. Wt: 244.375
InChI Key: OVASNIDFAGGBHJ-ZDUSSCGKSA-N
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Description

Contextualization within Hydroxylated Fatty Acid Research

Hydroxylated fatty acids (HFAs) are a broad class of fatty acids that contain one or more hydroxyl groups along their aliphatic chain. nih.gov These compounds are found in a variety of natural sources, including plants, animals, and microorganisms. acs.org The presence of the hydroxyl group imparts distinct physical and chemical properties to these molecules compared to their non-hydroxylated counterparts, such as increased polarity, viscosity, and reactivity. frontiersin.org

In biological systems, HFAs and their derivatives, such as fatty acid esters of hydroxy fatty acids (FAHFAs), exhibit a wide range of activities. escholarship.orgfrontiersin.orgmdpi.com For instance, certain HFAs are involved in cell signaling, inflammation, and the regulation of metabolic processes. frontiersin.orgnih.gov The position of the hydroxyl group along the fatty acid chain is a critical determinant of its biological function. For example, 2-hydroxy and 3-hydroxy fatty acids are integral components of sphingolipids and lipopolysaccharides, respectively. mdpi.com

The study of HFAs extends to their applications in various industries. They serve as valuable precursors for the synthesis of biodegradable polymers, lubricants, emulsifiers, and cosmetic ingredients. nih.gov The production of HFAs can be achieved through chemical synthesis or biocatalysis, with the latter offering advantages in terms of regio- and stereoselectivity. nih.gov

Significance of Stereochemistry in Hydroxy Fatty Acid Studies

The spatial arrangement of atoms, or stereochemistry, is a crucial factor in the biological activity of hydroxy fatty acids. acs.org The hydroxyl group introduces a chiral center into the fatty acid molecule, leading to the existence of two enantiomers, (R) and (S). These enantiomers can interact differently with enzymes and receptors, resulting in distinct physiological effects.

For example, the biological production of HFAs through enzymatic pathways is often stereospecific, yielding a single enantiomer. nih.gov This is in contrast to chemical synthesis methods that may produce a racemic mixture (an equal mixture of both enantiomers) unless specific asymmetric techniques are employed. nih.gov

Research has demonstrated the importance of stereochemistry in the function of various HFAs. For instance, the enzymes involved in the biosynthesis and degradation of 9-hydroxystearic acid (9-HSA) exhibit stereospecificity, with a preference for the (R)-enantiomer. escholarship.orgnih.gov Similarly, the stereochemical configuration of 2-hydroxy palmitic acid is vital for its role in cellular processes. acs.org In the context of the antimicrobial lipopeptide humimycin A, which contains a β-hydroxymyristic acid moiety, the (S)-isomer was found to be more potent than the (R)-isomer in some studies, although other analogs showed less stereochemical preference. mdpi.com

The development of analytical methods to separate and identify the different stereoisomers of HFAs is therefore essential for understanding their biological roles. acs.orgescholarship.orgnih.gov Techniques such as chiral derivatization followed by liquid chromatography-mass spectrometry (LC-MS) have been developed for this purpose. acs.org

Overview of Research Trajectories for (S)-8-Hydroxymyristic Acid

Research concerning (S)-8-Hydroxymyristic acid has primarily focused on its synthesis and its potential as a building block for more complex molecules. The asymmetric synthesis of specific HFA regioisomers and stereoisomers, including those of myristic acid, is an active area of investigation. researchgate.netmdpi.com These synthetic efforts are crucial for obtaining pure samples of (S)-8-Hydroxymyristic acid for further biological and chemical studies.

One of the key research directions involves the development of efficient and stereoselective synthetic routes. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral epoxides, which are key intermediates in the production of enantiomerically pure HFAs. researchgate.netmdpi.com

Another significant area of research is the biosynthesis of HFAs. While specific studies on the biosynthesis of (S)-8-Hydroxymyristic acid are not extensively documented in the provided search results, the broader field of microbial and enzymatic hydroxylation of fatty acids is well-established. nhri.org.twd-nb.infogsartor.org Enzymes such as cytochrome P450 monooxygenases and fatty acid hydratases are known to catalyze the hydroxylation of fatty acids with high regio- and stereoselectivity. nih.govresearchgate.net For instance, cytochrome P450BM3 has been shown to hydroxylate dodecanoic acid with a preference for the (R)-configuration. researchgate.net The exploration of novel enzymes and the engineering of existing ones could provide sustainable routes to (S)-8-Hydroxymyristic acid. csic.esnih.gov

The potential applications of (S)-8-Hydroxymyristic acid are also a subject of research. As a chiral molecule, it can be used in the synthesis of polymers, surfactants, and other materials with specific properties. Its structural similarity to other biologically active HFAs suggests that it may also possess interesting biological activities, although this remains an area for further investigation.

Data Tables

Table 1: Properties of Myristic Acid and its Hydroxylated Derivatives

Compound Formula Molar Mass ( g/mol ) Key Characteristics
Myristic Acid C14H28O2 228.37 Saturated fatty acid
(S)-8-Hydroxymyristic Acid C14H28O3 244.37 Myristic acid with a hydroxyl group at the 8th carbon in the (S) configuration

Table 2: Compound Names Mentioned in the Article

Compound Name
(S)-8-Hydroxymyristic acid
2-hydroxy palmitic acid
3-hydroxydecanoic acid
9-hydroxystearic acid
Myristic acid
(R)-8-Hydroxymyristic acid
Dodecanoic acid
Oleic acid
Linoleic acid
10-hydroxy stearic acid
10-hydroxy-12(Z)-octadecenoic acid
7,10-dihydroxy-8(E)-octadecenoic acid
Ricinoleic acid
7,10,12-trihydroxy-8-octadecenoic acid
12,13-epoxy-9-octadecenoic acid
12,13-dihydroxy-9-octadecenoic acid
12,13,17-trihydroxy-9(S)-octadecenoic acid
12,17;13,17-diepoxy-16-hydroxy-9(Z)-octadecenoic acid
7-hydroxy-DEOA
12,13,16-THOA
12-hydroxy-13,16-epoxy-9(Z)-octadecenoic acid
Eicosapentaenoic acid
Docosahexaenoic acid
Arachidonic acid
Dihomo-gamma-linolenic acid
10-hydroxy-12,15-octadecadienoic acid
10-hydroxy-6(Z),12(Z)-octadecadienoic acid
10-keto myristic acid
10-hydroxymyristic acid
10-ketopalmitic acid
10-hydroxypalmitic acid
7,10-dihydroxy-8(E)-hexadecenoic acid
12,13,17-trihydroxy-9(Z)-octadecenoic acid
9,10,13(9,12,13)-trihydroxy-11E(10E)-octadecenoic acid
8-hydroxyhexadecanoic acid
(S)-8-hydroxy-palmitic acid
(R)-8-hydroxy-palmitic acid
1,2-decanediol
3-hydroxycapric acid
3-hydroxylauric acid
3-hydroxymyristic acid
3-hydroxypentadecanoic acid
7-hydroxystearic acid
10-hydroxystearic acid
Palmitic acid
Stearic acid
7-(S)-Hydroxyoleic acid
7-(S)-hydroxypalmitoleic acid
7-(R)-hydroxymargaric acid
(S)-hydroxymargaric acid
(R)-hydroxypalmitic acid
(S)-hydroxypalmitic acid
(R)-hydroxystearic acid
(S)-hydroxystearic acid
(S,Z)-7-hydroxyoctadec-9-enoic acid
(S,Z)-7-hydroxyhexadec-9-enoic acid
(R)-8-hydroxydodecanoic acid
(S)-8-hydroxystearic acid
Hydroxylauric acid
6-(S)-HPA
2-Chloro Palmitic Acid
2-Hydroxy Myristic Acid
2-Hydroxy Stearic Acid
2-Hydroxy Palmitic Acid
(ω-1)-hydroxymyristic acid
(ω-1)-keto-myristic acid
(S)-hydroxymyristic acid
(X,S)-diastereomer
(X,R)-diastereomer
α-hydroxyarachidonic acid
β-hydroxymyristic acid
α-hydroxymyristic acid
ω-aminododecanoic acid
α,ω-dodecanedioic acid
ω-hydroxypalmitic acid
Humimycin A
3(S)-Hydroperoxy-Linoleic Acid
Epoxyhydroxyoctadecenoic Acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28O3 B591408 8-Hydroxymyristic acid, (S)- CAS No. 938159-85-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

938159-85-4

Molecular Formula

C14H28O3

Molecular Weight

244.375

IUPAC Name

(8S)-8-hydroxytetradecanoic acid

InChI

InChI=1S/C14H28O3/c1-2-3-4-7-10-13(15)11-8-5-6-9-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)/t13-/m0/s1

InChI Key

OVASNIDFAGGBHJ-ZDUSSCGKSA-N

SMILES

CCCCCCC(CCCCCCC(=O)O)O

Origin of Product

United States

Biological Occurrence and Physiological Roles of S 8 Hydroxymyristic Acid

Natural Presence and Distribution in Biological Systems

(S)-8-Hydroxymyristic acid is a hydroxylated fatty acid found in various biological systems, with its production being particularly noted in microorganisms. Hydroxy fatty acids (HFAs) are a broad class of natural products commonly found in bacteria, yeasts, and fungi. nih.gov The synthesis of these compounds often occurs through biotechnological processes, such as microbial conversion, due to the chemical inertness of the fatty acyl chain that makes chemical synthesis challenging. nih.govresearchgate.net

Microorganisms can oxidize fatty acids at different positions along the acyl chain to produce a variety of HFAs, including those hydroxylated at the α, β, mid-position, and ω-carbons, as well as di- and tri-hydroxylated forms. nih.govresearchgate.net The enzymatic machinery responsible for these hydroxylation reactions has been a subject of study, with enzymes like fatty acid hydratases (FAHs) playing a significant role. nih.gov FAHs, which are flavin adenine dinucleotide (FAD)-containing enzymes, catalyze the regioselective addition of a water molecule to the carbon-carbon double bond of unsaturated fatty acids to form HFAs. nih.gov

While the broader class of HFAs is widely produced by microbes, the specific production of 8-hydroxymyristic acid has been documented. For instance, research has shown the metabolic conversion of ricinoleic acid by certain microorganisms to yield 8-D-hydroxy tetradec-cis-5-enoic acid, a structurally related C14 hydroxy fatty acid. nih.gov Further research into the metabolic pathways of various bacteria will likely continue to elucidate the specific enzymes and genetic pathways responsible for the synthesis of (S)-8-hydroxymyristic acid.

Table 1: Microbial Production of Hydroxy Fatty Acids

Microorganism Type General Capability Specific Example Related to C14 HFAs
Bacteria Production of various HFAs through oxidation of fatty acids. nih.govresearchgate.net Conversion of ricinoleic acid to 8-D-hydroxy tetradec-cis-5-enoic acid. nih.gov
Yeasts Known producers of a wide range of hydroxy fatty acids. nih.govresearchgate.net Not specified for 8-hydroxymyristic acid in the provided context.
Fungi Capable of synthesizing diverse HFA structures. nih.govresearchgate.net Not specified for 8-hydroxymyristic acid in the provided context.

The detection of hydroxylated fatty acids in mammalian and plant tissues is an area of ongoing research. While the presence of various regio-isomers of hydroxymyristic acid has been demonstrated in biological samples such as royal jelly, specific detection of the (S)-8-hydroxy isomer in mammalian and plant tissues is less commonly reported than other isomers like 3-hydroxymyristic acid. researchgate.net

In mammalian systems, free fatty acids are present in the blood and play crucial roles in health and disease. nih.gov Analytical methods like liquid chromatography-high resolution mass spectrometry (LC-HRMS) have been developed to detect and quantify a wide range of free fatty acids, including saturated hydroxy fatty acids (SHFAs), in human plasma and milk. nih.govnih.gov For example, studies have identified various hydroxypalmitic and hydroxystearic acids in milk, and while 3-hydroxymyristic acid was included in the analytical standards for some studies, its detection in the samples was not always confirmed. nih.govaua.gr The presence of 8-hydroxypalmitic acid has been noted, suggesting that mid-chain hydroxylated fatty acids are present in these matrices. nih.gov

In plants, myristic acid itself is found in sources like nutmeg, palm kernel oil, and coconut oil. wikipedia.org While the parent compound is known, the distribution and concentration of its hydroxylated forms, including (S)-8-hydroxymyristic acid, are not as well-documented. The continued development of sensitive analytical techniques is expected to provide a more detailed picture of the distribution of this and other rare fatty acids in a wider range of biological tissues.

Integration into Complex Lipids and Cellular Structures

Lipopolysaccharide (LPS) is a major component of the outer membrane of Gram-negative bacteria. nih.govnih.gov LPS is composed of three parts: the O-antigen, a core oligosaccharide, and Lipid A. nih.govsigmaaldrich.com Lipid A is the hydrophobic anchor of the LPS molecule and is responsible for its endotoxic activity. nih.govsigmaaldrich.com

The structure of Lipid A typically includes a phosphorylated glucosamine disaccharide backbone with multiple fatty acid chains attached. A key and characteristic fatty acid found in the Lipid A of many Gram-negative bacteria is (R)-3-hydroxymyristic acid. lipidmaps.orgcaymanchem.com This specific 3-hydroxy fatty acid is so integral to the structure of Lipid A that it is often used as a chemical marker for the presence of endotoxins from Gram-negative bacteria. tandfonline.comnih.gov The biosynthesis of Lipid A involves the specific incorporation of this 3-hydroxy fatty acid.

While 3-hydroxymyristic acid is a well-established component of Lipid A, the role of (S)-8-hydroxymyristic acid in this structure is not as clearly defined. The structural integrity and biological activity of Lipid A are highly dependent on its precise chemical composition, including the type and position of its fatty acid constituents. lipidmaps.org Variations in the fatty acid composition of Lipid A can occur between different bacterial species. ebm-journal.org However, the primary literature emphasizes the prevalence of the 3-hydroxy isomer in this context.

Fatty acids are fundamental components of cell membranes, primarily in the form of phospholipids and glycolipids. The fatty acid composition of these lipids significantly influences the physical properties of the membrane, such as fluidity and permeability. nih.govnih.gov The incorporation of different fatty acids, including saturated, unsaturated, and modified fatty acids, allows cells to maintain membrane homeostasis under various conditions. nih.gov

The presence of a hydroxyl group on a fatty acid, as in (S)-8-hydroxymyristic acid, would be expected to alter its physical properties, such as polarity, and could therefore influence how it is incorporated into a lipid bilayer and how it affects membrane characteristics. While the general principles of fatty acid incorporation into membrane lipids are well understood, specific studies detailing the incorporation of (S)-8-hydroxymyristic acid into phospholipids and glycolipids are not extensively documented in the available literature.

Glycolipids, which are lipids with a carbohydrate attached, are also important components of cell membranes and are involved in cell recognition and signaling. nih.gov These molecules exhibit significant structural diversity, which includes variations in both the lipid and the glycan components. nih.gov The lipid portion can be composed of different fatty acids, and it is plausible that hydroxylated fatty acids like 8-hydroxymyristic acid could be incorporated into these structures, although specific examples are not readily found in the literature.

Table 2: Potential Integration of (S)-8-Hydroxymyristic Acid into Cellular Lipids

Lipid Class General Role of Fatty Acids Potential Role of (S)-8-Hydroxymyristic Acid
Phospholipids Major structural components of cell membranes, influencing fluidity and permeability. nih.govnih.gov The hydroxyl group may alter membrane polarity and packing.
Glycolipids Involved in cell signaling and recognition at the cell surface. nih.gov Could be incorporated into the lipid backbone, potentially affecting the presentation of the carbohydrate moiety.
Lipid A Anchors LPS in the outer membrane of Gram-negative bacteria; responsible for endotoxicity. nih.govsigmaaldrich.com While 3-hydroxymyristic acid is a known key component, the role of the 8-hydroxy isomer is not well-established. lipidmaps.orgcaymanchem.com

Metabolic Precursor and Signaling Molecule Functions

Hydroxy fatty acids are recognized as important metabolic intermediates and precursors for a variety of valuable chemicals. Their functional groups make them suitable for the synthesis of biodegradable polymers, lubricants, and emulsifiers. nih.govnih.gov The microbial production of these fatty acids is a key area of research for developing sustainable sources of these chemical building blocks. nih.govnih.gov

In addition to their role as precursors for industrial applications, certain hydroxy fatty acids and their derivatives have been shown to possess significant biological activities, including functioning as signaling molecules. nih.gov For example, a class of lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs) has been identified with anti-inflammatory and anti-diabetic properties. nih.gov This highlights the potential for hydroxylated fatty acids to act as signaling molecules or as precursors to such molecules.

While the broader class of hydroxy fatty acids has been implicated in these roles, the specific functions of (S)-8-hydroxymyristic acid as a metabolic precursor or signaling molecule are not yet well-defined. Further research is needed to explore the potential downstream metabolic products of (S)-8-hydroxymyristic acid and to investigate its potential interactions with cellular signaling pathways. The study of rare fatty acids like this one may reveal novel biological functions and metabolic pathways.

Involvement in Endogenous Fatty Acid Metabolism Pathways

Medium-chain fatty acids (MCFAs), a class that includes myristic acid and its derivatives, are known to be important substrates for cellular energy metabolism. nih.govnih.gov Unlike long-chain fatty acids, MCFAs can enter the mitochondria for β-oxidation without the need for the carnitine shuttle, allowing for rapid energy production. nih.gov Myristic acid itself can be metabolized through both β-oxidation and elongation pathways. nih.gov

The introduction of a hydroxyl group at the 8-position of myristic acid suggests its potential involvement in specific metabolic pathways. Hydroxylated fatty acids can be further metabolized through various routes, including oxidation of the hydroxyl group and subsequent degradation. While the precise metabolic fate of (S)-8-Hydroxymyristic acid is not yet fully characterized, it is plausible that it undergoes further enzymatic modifications that integrate it into the broader network of fatty acid metabolism. The metabolism of other hydroxylated fatty acids, such as 10-hydroxystearic acid, has been shown to proceed via β-oxidation. researchgate.net

Table 1: Key Aspects of Medium-Chain Fatty Acid Metabolism

FeatureDescription
Mitochondrial Entry Independent of the carnitine shuttle, allowing for rapid uptake and oxidation. nih.gov
Primary Metabolic Fate β-oxidation to produce acetyl-CoA for the Krebs cycle and energy production.
Alternative Pathways Can be elongated to longer-chain fatty acids or incorporated into complex lipids. nih.gov
Hydroxylation Enzymatic addition of a hydroxyl group, creating molecules with potentially distinct biological activities.

Contribution to Cellular Signaling Mechanisms

Fatty acids are no longer considered solely as energy sources but are now recognized as crucial signaling molecules that can modulate a variety of cellular processes. researchgate.netmayo.edu They can act as ligands for cell surface receptors, including G protein-coupled receptors (GPCRs), and can also influence intracellular signaling cascades. acs.orgnih.gov

Medium-chain fatty acids and their hydroxylated derivatives have been shown to activate specific GPCRs, thereby initiating downstream signaling events. nih.govresearchgate.net For instance, GPR84 is a known receptor for medium-chain fatty acids. acs.org While a direct interaction between (S)-8-Hydroxymyristic acid and a specific receptor has yet to be definitively established, the structural similarities to other known signaling lipids suggest its potential role as a signaling molecule.

Hydroxylated fatty acids can also be precursors to other bioactive lipids or can modulate the activity of enzymes involved in signaling pathways. The signaling functions of myristic acid itself are linked to protein acylation, a process known as N-myristoylation, which is crucial for the function and localization of many signaling proteins. researchgate.netnih.gov It is conceivable that (S)-8-Hydroxymyristic acid could influence these processes, either directly or indirectly.

Table 2: Potential Cellular Signaling Roles of Hydroxylated Fatty Acids

Signaling AspectPotential Role of (S)-8-Hydroxymyristic Acid
Receptor Activation May act as a ligand for specific G protein-coupled receptors (GPCRs), initiating intracellular signaling cascades. acs.orgnih.gov
Modulation of Enzyme Activity Could influence the activity of enzymes involved in lipid metabolism and signaling pathways.
Precursor to Bioactive Lipids May be a precursor for the synthesis of other signaling molecules.
Influence on Membrane Properties As a lipid component, it could potentially alter the biophysical properties of cellular membranes, thereby affecting the function of membrane-bound proteins.

Biosynthesis and Biotransformation Pathways of S 8 Hydroxymyristic Acid

Enzymatic Pathways of Hydroxylation

The introduction of a hydroxyl group onto the fatty acid chain is a critical step in the biosynthesis of (S)-8-hydroxymyristic acid. This reaction is catalyzed by a class of enzymes known as hydroxylases.

Cytochrome P450 Monooxygenases and Other Hydroxylases

Cytochrome P450 monooxygenases (CYPs or P450s) are a superfamily of heme-containing enzymes that play a crucial role in the metabolism of a wide variety of compounds, including fatty acids. nih.govresearchgate.netcas.cz These enzymes are capable of inserting an oxygen atom from molecular oxygen into a C-H bond, a reaction that requires a reductase partner to supply electrons, typically from NADPH. d-nb.infonih.gov In the context of fatty acid metabolism, CYPs can catalyze hydroxylation at various positions along the carbon chain. researchgate.netdspacedirect.org

While CYPs are prominent in fatty acid hydroxylation, other enzymes like fatty acid hydratases also contribute to the formation of hydroxy fatty acids. nih.gov Fatty acid hydratases catalyze the addition of water across a double bond in unsaturated fatty acids, which is a different mechanism from the oxidative hydroxylation performed by CYPs. nih.gov

The initial step in the ω-oxidation pathway in some yeasts like Candida tropicalis involves a hydroxylase complex composed of a cytochrome P450 monooxygenase and an NADPH:cytochrome P450 oxidoreductase. nih.gov This complex generates an ω-hydroxy fatty acid, which can be further oxidized. nih.gov

Regio- and Stereoselectivity of Hydroxylating Enzymes

The position and stereochemistry of the hydroxyl group on the fatty acid backbone are determined by the high regio- and stereoselectivity of the catalyzing enzymes. nih.gov P450 enzymes are known for their ability to hydroxylate unactivated C-H bonds with good to excellent regio- and stereoselectivity. nih.gov

For example, P450s from Bacillus subtilis (P450BSβ) typically catalyze the α- and β-hydroxylation of long-chain fatty acids like myristic acid. nih.gov The regioselectivity of these enzymes can be influenced by specific amino acid residues within the active site. d-nb.info For instance, a single mutation in cytochrome P450 BM3 can shift the regioselectivity of myristic acid hydroxylation from subterminal positions to almost exclusively the terminal (ω) position. d-nb.info Similarly, the stereoselectivity of α-hydroxylation of myristic acid by P450SPα can be slightly altered by mutagenesis. nih.gov

The production of the specific (S)-enantiomer of 8-hydroxymyristic acid implies the action of an enzyme that selectively hydroxylates the C-8 position of myristic acid and directs the hydroxyl group in the (S) configuration. ontosight.ai

Microbial and Cellular Bioconversion Processes

The synthesis of (S)-8-hydroxymyristic acid is often achieved through the use of whole microbial cells, which provide the necessary enzymatic machinery in a natural cellular environment.

Whole-Cell Biotransformation Assays

Whole-cell biotransformation is a common method for producing hydroxy fatty acids. nih.govresearchgate.net This approach utilizes intact microbial cells, such as bacteria or yeast, to convert a substrate like myristic acid into the desired hydroxylated product. mdpi.comiomcworld.orgcabidigitallibrary.org The advantage of using whole cells is that the required enzymes and cofactors are readily available within the cell, and the enzymes are often more stable in their native environment. d-nb.info

For instance, oleaginous yeasts like Rhodosporidium toruloides and Cryptococcus curvatus have been investigated for their potential in bioconversion processes involving fatty acids. mdpi.com In such systems, the microorganisms are cultured in a medium containing the fatty acid substrate, and the bioconversion product is then extracted and purified. nih.gov The efficiency of this process can be influenced by various factors, including the microbial strain, culture conditions, and substrate concentration. mdpi.com

Genetic Regulation of Hydroxy Fatty Acid Production

The production of hydroxy fatty acids in microorganisms is a genetically controlled process. The expression of genes encoding for hydroxylating enzymes, such as cytochrome P450s, is essential for this metabolic pathway. frontiersin.orgnih.govusda.gov Transcriptomic analyses in various organisms have identified numerous genes involved in fatty acid synthesis and modification. frontiersin.orgnih.govmdpi.com

In the yeast Candida tropicalis, several genes from the CYP52A family have been identified to be involved in the ω-oxidation of fatty acids. nih.gov The expression of these genes can be regulated to control the production of hydroxy and dicarboxylic acids. nih.gov For example, overexpressing specific CYP genes can enhance the production of certain hydroxylated fatty acids. researchgate.net Understanding the genetic regulation allows for metabolic engineering strategies to improve the yield and specificity of hydroxy fatty acid production. researchgate.net

Metabolic Fates and Degradation Mechanisms

Once formed, (S)-8-hydroxymyristic acid can be further metabolized or degraded through various cellular pathways. The hydroxyl group introduces a point of reactivity that can lead to different metabolic fates compared to its non-hydroxylated precursor, myristic acid. ontosight.ai

In some organisms, hydroxy fatty acids can be further oxidized. For example, ω-hydroxy fatty acids can be oxidized to the corresponding dicarboxylic acid. nih.gov This process involves the action of fatty alcohol oxidases and dehydrogenases. nih.gov The resulting dicarboxylic acids can then enter the β-oxidation pathway for energy production. researchgate.net

The degradation of 2-hydroxy fatty acids is known to occur via the peroxisomal α-oxidation pathway. nih.gov It is also plausible that in-chain hydroxy fatty acids like 8-hydroxymyristic acid could be substrates for β-oxidation, although the presence of the hydroxyl group might necessitate specific enzymatic machinery. Studies on the degradation of ricinoleic acid (12-hydroxy-9-octadecenoic acid) have shown that it can be broken down via a β-oxidation sequence, yielding shorter-chain hydroxy acids. oup.com This suggests a potential degradation pathway for other hydroxy fatty acids as well.

Peroxisomal and Mitochondrial β-Oxidation

Beta-oxidation (β-oxidation) is the primary catabolic process for breaking down fatty acids to produce acetyl-CoA, which can then enter the citric acid cycle for energy generation. wikipedia.org This process occurs in both mitochondria and peroxisomes and involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acid chain. wikipedia.orgaocs.org While β-oxidation is fundamentally a degradation pathway, it involves the formation of hydroxylated intermediates and, under certain conditions, may be linked to the generation of mid-chain hydroxylated fatty acids.

In mammals, fatty acid metabolism is a major function of both mitochondria and peroxisomes. mdpi.com Mitochondrial β-oxidation is responsible for the breakdown of the bulk of dietary short-, medium-, and long-chain fatty acids, while peroxisomal β-oxidation primarily handles very-long-chain fatty acids, branched-chain fatty acids, and certain other lipids that are poor substrates for mitochondria. wikipedia.orgaocs.org

The canonical β-oxidation cycle generates L-3-hydroxyacyl-CoA as an intermediate. wikipedia.org However, the presence of other hydroxylated fatty acids in biological systems suggests more complex or alternative pathways exist. For instance, the detection of 8-hydroxypalmitic acid and 8-ketopalmitic acid in milk fat has been putatively attributed to β-oxidation mechanisms occurring in tissues. nih.gov This suggests that hydroxylation can occur at positions other than the beta-carbon (C-3) during fatty acid processing. While the direct synthesis of (S)-8-hydroxymyristic acid through the β-oxidation of a longer fatty acid has not been definitively established as a primary pathway, the process generates a pool of acyl-CoA intermediates that could potentially be acted upon by other enzymes, such as hydroxylases, to yield mid-chain hydroxylated products.

The key distinctions between the two β-oxidation systems are summarized in the table below.

Table 1: Comparison of Mitochondrial and Peroxisomal β-Oxidation

Feature Mitochondrial β-Oxidation Peroxisomal β-Oxidation
Primary Substrates Short, medium, and long-chain fatty acids Very-long-chain fatty acids, branched-chain fatty acids, prostaglandins (B1171923) wikipedia.org
First Enzyme Acyl-CoA Dehydrogenase Acyl-CoA Oxidase aocs.org
Electron Acceptor FAD (produces FADH₂) wikipedia.org O₂ (produces H₂O₂) aocs.org
Energy Coupling Directly coupled to ATP synthesis via the electron transport chain wikipedia.org Not directly coupled to ATP synthesis; generates heat wikipedia.org

| Final Products | Complete oxidation to acetyl-CoA core.ac.uk | Chain-shortened acyl-CoAs (e.g., octanoyl-CoA) and acetyl-CoA wikipedia.orgmdpi.com |

Conversion to Other Oxygenated Fatty Acid Metabolites

(S)-8-Hydroxymyristic acid can be viewed as an intermediate in the broader landscape of oxygenated fatty acids (oxylipins). Various enzymatic systems are known to biotransform fatty acids and their hydroxylated derivatives into a diverse array of metabolites, including keto acids and dihydroxy or polyhydroxy fatty acids. nhri.org.twresearchgate.net These transformations are primarily catalyzed by enzymes such as hydratases, monooxygenases (including cytochrome P450s), and lipoxygenases. nih.govd-nb.info

Microbial biotransformation is a significant source of novel oxygenated fatty acids. For example, the bacterium Flavobacterium DS5 is capable of converting myristoleic acid (an unsaturated precursor to myristic acid) into 10-hydroxymyristic acid and 10-ketomyristic acid. nhri.org.tw This demonstrates the activity of microbial enzymes that can introduce hydroxyl and keto functionalities onto a C14 fatty acid backbone. Similarly, Pseudomonas aeruginosa can convert oleic acid into 7,10-dihydroxy-8(E)-octadecenoic acid. nhri.org.tw These conversions highlight the potential for (S)-8-hydroxymyristic acid to be further oxidized at the hydroxyl group to form a ketone (8-ketomyristic acid) or to undergo additional hydroxylation at other positions on the carbon chain.

In mammals, cytochrome P450 (CYP) enzymes are crucial for metabolizing fatty acids. wikipedia.org Members of the CYP4 family, in particular, are known to catalyze the hydroxylation of fatty acids. guidetopharmacology.org For instance, the human enzyme CYP4V2 has been characterized as a fatty acid ω-hydroxylase that selectively and efficiently converts myristic acid to 14-hydroxymyristic acid (an ω-hydroxy acid). nih.gov Other CYP enzymes can catalyze sub-terminal hydroxylation at various positions along the fatty acid chain. mdpi.com This enzymatic machinery provides plausible pathways for the further metabolism of (S)-8-hydroxymyristic acid into other oxygenated derivatives.

The table below provides examples of enzymatic conversions that produce various oxygenated fatty acids from C14 and C18 precursors, illustrating the types of biotransformations that could potentially involve (S)-8-hydroxymyristic acid.

Table 2: Examples of Fatty Acid Biotransformations to Oxygenated Metabolites

Substrate Enzyme/Organism Product(s)
Myristoleic Acid Flavobacterium DS5 10-Hydroxymyristic acid, 10-Ketomyristic acid nhri.org.tw
Oleic Acid Pseudomonas aeruginosa PR3 7,10-Dihydroxy-8(E)-octadecenoic acid nhri.org.tw
Myristic Acid Human CYP4V2 14-Hydroxymyristic acid nih.gov
Palmitoleic Acid Flavobacterium DS5 10-Ketopalmitic acid, 10-Hydroxypalmitic acid nhri.org.tw

Compound Reference Table

Table 3: List of Mentioned Chemical Compounds

Compound Name
(S)-8-Hydroxymyristic acid
10,16-Dihydroxy palmitic acid
10-Hydroxymyristic acid
10-Hydroxypalmitic acid
10-Ketomyristic acid
10-Ketopalmitic acid
12,13,17-Trihydroxy-9(S)-octadecenoic acid
12,13-Dihydroxy-9-octadecenoic acid
14-Hydroxymyristic acid
16-Hydroxy palmitic acid
18-Hydroxy stearic acid
7,10-Dihydroxy-8(E)-octadecenoic acid
8-Hydroxypalmitic acid
8-Ketomyristic acid
8-Ketopalmitic acid
Acyl-CoA
Acetyl-CoA
FADH₂
H₂O₂ (Hydrogen Peroxide)
L-3-Hydroxyacyl-CoA
Linoleic acid
Myristic acid
Myristoleic acid
NADH
Octanoyl-CoA
Oleic acid

Asymmetric Synthesis and Derivatization Strategies for S 8 Hydroxymyristic Acid

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis leverages the high selectivity of enzymes for certain reactions, combining them with traditional chemical methods to create efficient and specific synthetic pathways.

Enzymatic Resolution and Stereoselective Approaches

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This approach relies on the ability of enzymes to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer or the product. For instance, pig liver esterase (PLE) has been widely used for the enantioselective hydrolysis of various esters. uni-greifswald.de While direct enzymatic resolution of 8-hydroxymyristic acid is not extensively detailed, the principle is well-established for similar molecules. The process would involve esterifying racemic 8-hydroxymyristic acid and then using a lipase (B570770) or esterase to selectively hydrolyze one of the enantiomeric esters, allowing for the separation of the resulting (S)-8-hydroxymyristic acid from the unreacted (R)-ester.

Stereoselective approaches, on the other hand, aim to directly produce the desired enantiomer. A notable example is the use of cytochrome P450 monooxygenases. These enzymes can introduce a hydroxyl group at a specific position on a fatty acid chain with high regio- and stereoselectivity. d-nb.infonih.gov While many P450s hydroxylate at subterminal positions, specific mutants have been engineered to target other positions. d-nb.info For example, P450 BM-3 variants have been developed that can hydroxylate shorter-chain fatty acids. d-nb.info Another class of enzymes, fatty acid hydratases (FAHs), catalyze the regioselective addition of water to the double bond of unsaturated fatty acids, offering a direct route to hydroxy fatty acids. nih.govresearchgate.net This method provides a green alternative to chemical synthesis, with high selectivity. nih.gov

Chemical Asymmetric Synthesis Methodologies

Chemical synthesis provides a versatile toolkit for creating chiral molecules, often offering scalability and access to a wider range of derivatives.

Strategies for Enantioselective Hydroxyl Group Introduction

A key challenge in the synthesis of (S)-8-hydroxymyristic acid is the introduction of the hydroxyl group at the C8 position with the correct stereochemistry. One effective strategy involves the use of chiral auxiliaries. numberanalytics.com These are chiral molecules temporarily attached to the substrate to direct a reaction stereoselectively. After the desired transformation, the auxiliary is removed. numberanalytics.com

Another powerful approach is catalytic asymmetric synthesis, which uses a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. numberanalytics.com Organocatalysis has emerged as a particularly effective method. For instance, the use of MacMillan's imidazolidinone organocatalysts can facilitate the formation of chiral terminal epoxides from aldehydes with high enantiomeric excess (90-95% ee). researchgate.netmdpi.comnih.govresearchgate.net These epoxides are versatile intermediates. Ring-opening of the (S)-epoxide with an appropriate organometallic reagent, such as a Grignard reagent, allows for the introduction of the remainder of the carbon chain and establishes the (S)-hydroxyl stereocenter. researchgate.netmdpi.comnih.govresearchgate.net

A general synthetic scheme is outlined below:

Epoxidation: An appropriate ω-aldehyde is converted to a terminal (S)-epoxide using an organocatalyst like (2S,5R)-2-(tert-butyl)-3,5-dimethylimidazolidin-4-one trifluoroacetate. mdpi.com

Ring-Opening: The resulting epoxide is then reacted with a Grignard reagent, such as hexylmagnesium bromide, to open the ring and form the C-C bond, yielding the protected (S)-8-hydroxy-intermediate.

Deprotection and Oxidation: Subsequent deprotection of any protecting groups and oxidation of the terminal alcohol to a carboxylic acid furnishes the final (S)-8-hydroxymyristic acid.

Synthesis of Analogs and Derivatives for Structure-Activity Relationship Studies

To understand how the structure of (S)-8-hydroxymyristic acid relates to its biological activity, researchers synthesize various analogs and derivatives. These studies often involve modifying the hydroxyl group or the fatty acid chain.

Modifications Affecting the Hydroxyl Group and Chain

Systematic modifications are made to probe the importance of different structural features. For example, the position of the hydroxyl group can be moved along the carbon chain to determine if the C8 position is optimal for activity. mdpi.comnih.gov Studies on other hydroxy fatty acids have shown that even a single carbon shift of the hydroxyl group can dramatically alter biological properties. nih.gov

The nature of the substituent at the hydroxylated carbon is also a key area of investigation. The hydroxyl group itself can be esterified or etherified to explore the effect of its hydrogen-bonding capability. Furthermore, the length of the fatty acid chain can be varied, or unsaturation can be introduced, to assess the impact of lipophilicity and conformational flexibility on activity. mdpi.comnih.gov For instance, studies on humimycin analogs, which are N-acylated with β-hydroxymyristic acid, revealed that both the position of the hydroxyl group and the length of the acyl chain are critical for their antibacterial activity. nih.gov

Below is a table summarizing the types of modifications and their rationales for structure-activity relationship (SAR) studies.

Modification TypeRationale for SAR StudiesExample Analogs
Hydroxyl Group Position To determine the optimal position for biological activity.(S)-6-Hydroxymyristic acid, (S)-10-Hydroxymyristic acid
Hydroxyl Group Modification To investigate the importance of the hydroxyl group's hydrogen bonding and polarity.8-Methoxymyristic acid, 8-Acetoxymyristic acid
Chain Length Variation To assess the effect of lipophilicity and overall size.(S)-8-Hydroxydodecanoic acid, (S)-8-Hydroxyhexadecanoic acid
Introduction of Unsaturation To study the impact of conformational rigidity and electronic properties.(S)-8-Hydroxymyrist-X-enoic acid

Through these systematic synthetic and derivatization strategies, a deeper understanding of the structural requirements for the biological activity of (S)-8-hydroxymyristic acid can be achieved, paving the way for the design of more potent and selective molecules.

Advanced Analytical Methodologies for S 8 Hydroxymyristic Acid Research

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) stands as a cornerstone in the analysis of (S)-8-Hydroxymyristic acid, offering unparalleled sensitivity and specificity. Its coupling with chromatographic separation techniques provides robust platforms for comprehensive analysis.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Identification and Quantification

Liquid chromatography-high resolution mass spectrometry (LC-HRMS) has emerged as a powerful tool for the direct determination and quantification of hydroxy fatty acids like (S)-8-Hydroxymyristic acid in complex biological matrices. This approach circumvents the need for time-consuming derivatization steps that are often required in other methods. The high mass accuracy of HRMS allows for the confident identification of analytes and the differentiation of various regio-isomers of hydroxymyristic, hydroxypalmitic, and hydroxystearic acids.

In a typical LC-HRMS setup, a reversed-phase column, such as a C18 column, is used for separation. The mobile phase often consists of a gradient of an organic solvent like acetonitrile (B52724) or isopropanol (B130326) in water, with additives such as formic acid to facilitate ionization. Electrospray ionization (ESI) in negative ion mode is commonly employed for the analysis of free fatty acids, as it efficiently generates deprotonated molecules [M-H]⁻.

The quantitative performance of LC-HRMS methods is characterized by excellent linearity and low limits of detection (LOD) and quantification (LOQ), often in the nanogram per milliliter range. This sensitivity enables the detection and quantification of even trace amounts of (S)-8-Hydroxymyristic acid and other hydroxy fatty acids in various samples.

Table 1: Illustrative LC-HRMS Parameters for Hydroxy Fatty Acid Analysis

ParameterTypical Setting
Chromatography
ColumnC18 Reversed-Phase (e.g., 2.7 µm, 3.0 mm × 100 mm)
Mobile Phase A0.1% Formic acid in Acetonitrile/Water

Chromatographic Separation Techniques

Chiral Chromatography for Enantiomeric Separation and Purity Assessment

The precise determination of the enantiomeric composition of 8-hydroxymyristic acid is critical, as the biological activity of chiral molecules is often specific to a single enantiomer. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as the most prevalent and powerful technique for separating the (S)- and (R)-enantiomers and assessing the enantiomeric purity of a sample. chiralpedia.com The separation can be achieved through two primary strategies: direct separation on a chiral stationary phase (CSP) or indirect separation following derivatization with a chiral reagent.

Direct Enantioseparation Using Chiral Stationary Phases (CSPs)

Direct methods involve the use of a stationary phase that is itself chiral. Enantiomers of the analyte interact with the chiral selector on the stationary phase, forming transient diastereomeric complexes with different stability, which results in different retention times and allows for their separation. sigmaaldrich.com The selection of the appropriate CSP and mobile phase is crucial for achieving baseline resolution. For a hydroxy fatty acid like 8-hydroxymyristic acid, several types of CSPs are applicable.

Polysaccharide-Based CSPs: These are among the most widely used CSPs for a broad range of chiral compounds. chromatographyonline.com They typically consist of cellulose (B213188) or amylose (B160209) derivatives, such as cellulose trisbenzoate, coated or immobilized on a silica (B1680970) support. aocs.org The separation mechanism relies on a combination of interactions including hydrogen bonding, dipole-dipole interactions, and inclusion complexing within the chiral grooves of the polysaccharide structure. For instance, in the separation of analogous hydroxy fatty acids like 8-hydroxyeicosatetraenoate, a Chiralcel™ OB (cellulose trisbenzoate) column with a mobile phase of hexane-isopropanol has been used effectively, with the (S)-enantiomer eluting before the (R)-enantiomer. aocs.org

Macrocyclic Glycopeptide-Based CSPs: Stationary phases based on macrocyclic glycopeptides, such as teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly well-suited for the direct analysis of polar and ionic compounds, including underivatized amino acids and hydroxy acids. sigmaaldrich.com These CSPs possess ionic groups and are compatible with a wide range of mobile phases, from polar organic to reversed-phase conditions. sigmaaldrich.com The chiral recognition mechanism is complex, involving multiple points of interaction such as hydrogen bonding, ionic interactions, and inclusion complexing. sigmaaldrich.comsigmaaldrich.com

Anion-Exchanger CSPs: Specifically designed for the separation of acidic compounds, anion-exchange CSPs like CHIRALPAK QN-AX and QD-AX are highly effective. chiraltech.com The chiral selectors are based on quinine (B1679958) or quinidine (B1679956) derivatives. The primary separation mechanism is an ionic interaction between the negatively charged carboxylate of 8-hydroxymyristic acid and the protonated tertiary nitrogen on the chiral selector. chiraltech.com This is supplemented by other interactions like hydrogen bonding and dipole-dipole forces, which contribute to the chiral recognition. chiraltech.com These columns have demonstrated excellent performance in resolving a wide variety of acidic compounds. chiraltech.com

Chiral Stationary Phase (CSP) TypeChiral Selector ExamplePrimary Separation PrincipleTypical Mobile Phase ModeReference
Polysaccharide-BasedCellulose or Amylose Derivatives (e.g., Cellulose trisbenzoate)Inclusion, H-bonding, Dipole-dipole interactionsNormal Phase (e.g., Hexane/Isopropanol) aocs.org
Macrocyclic GlycopeptideTeicoplaninInclusion, Ionic, H-bondingPolar Ionic, Reversed-Phase sigmaaldrich.com
Anion-ExchangerQuinine or Quinidine DerivativesIonic Exchange, H-bonding, Dipole-dipole interactionsPolar Organic, SFC chiraltech.com

Indirect Enantioseparation via Chiral Derivatization

An alternative to direct separation is the indirect method, which involves derivatizing the analyte with an enantiomerically pure chiral derivatizing agent (CDA). researchgate.net This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical and chemical properties, they can be separated using standard, non-chiral (achiral) chromatography columns, most commonly reversed-phase columns like C8 or C18. researchgate.net

For 8-hydroxymyristic acid, the carboxylic acid functional group is the primary target for derivatization. The reaction typically requires coupling agents to facilitate the formation of an amide or ester bond. For example, reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) can be used to couple the carboxylic acid with a chiral amine. researchgate.net The resulting diastereomeric products can then be resolved, and the resolution (Rs) values are used to assess the effectiveness of the separation. researchgate.net This approach can also enhance detection sensitivity, particularly for mass spectrometry. mdpi.com

Chiral Derivatizing Agent (CDA)Target Functional GroupResulting CompoundsSeparation ColumnReference
(S)-AnabasineCarboxylic AcidDiastereomeric AmidesAchiral Reversed-Phase (e.g., C18) mdpi.com
N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA)Carboxylic AcidDiastereomeric AmidesAchiral Reversed-Phase (e.g., ODS) researchgate.net
(+)-1-(9-Fluorenyl)ethyl chloroformateAmine (if modified) / HydroxylDiastereomeric Carbamates/CarbonatesAchiral Reversed-Phase mdpi.com

Once a chromatographic method providing sufficient separation of the enantiomers is developed, it can be used for the quantitative assessment of enantiomeric purity. The enantiomeric excess (e.e.) is determined by calculating the relative peak areas of the (S)- and (R)-enantiomers in the chromatogram. This quantitative data is fundamental for quality control in both synthesis and biological studies of (S)-8-hydroxymyristic acid.

Mechanistic Investigations of S 8 Hydroxymyristic Acid in Biological Processes

Molecular Interactions and Receptor Binding Mechanisms

The structural characteristics of (S)-8-Hydroxymyristic acid, particularly the presence and position of the hydroxyl group, suggest its potential to engage in specific molecular interactions that differ from its non-hydroxylated counterpart, myristic acid. These interactions are fundamental to understanding its biological signaling capabilities.

Ligand-Receptor Dynamics, including Toll-like Receptor 4 Interactions

Toll-like Receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria. The activation of TLR4 is intricately linked to fatty acids, as Lipid A, the bioactive component of LPS, is acylated with hydroxy saturated fatty acids. nih.gov Saturated fatty acids themselves, such as lauric acid and palmitic acid, have been shown to activate the TLR4 signaling pathway, suggesting a role for these lipids as endogenous ligands or modulators of the receptor complex. mdpi.comresearchgate.net

While direct binding studies of (S)-8-Hydroxymyristic acid to TLR4 have not been extensively reported, its structure suggests a potential for interaction. The activation of TLR4 by saturated fatty acids can induce receptor dimerization and recruitment into lipid rafts, which are essential steps for initiating downstream signaling cascades. nih.gov Conversely, certain polyunsaturated fatty acids can inhibit this process. nih.gov Given that hydroxylated fatty acids are integral to the structure of the primary TLR4 agonist, Lipid A, it is plausible that (S)-8-Hydroxymyristic acid could modulate TLR4 activity. nih.govnih.gov It might act as a weak agonist or, more likely, an antagonist by competing with potent ligands like LPS or other activating fatty acids for binding to the TLR4/MD-2 complex. The hydroxyl group could influence the binding affinity and subsequent conformational changes in the receptor, thereby altering the inflammatory response.

Table 1: Effects of Various Fatty Acids on Toll-like Receptor 4 (TLR4) Activity

Fatty Acid/Derivative Effect on TLR4 Reported Mechanism
Lipopolysaccharide (LPS) (contains hydroxy fatty acids) Strong Agonist Binds to the TLR4/MD-2 complex, inducing dimerization and downstream signaling. nih.govnih.gov
Lauric Acid (Saturated) Agonist Induces TLR4 dimerization and recruitment into lipid rafts. nih.gov
Palmitic Acid (Saturated) Agonist Stimulates inflammatory response through the TLR4 signaling pathway. mdpi.com
Docosahexaenoic Acid (DHA) (Unsaturated) Antagonist Inhibits LPS- or lauric acid-induced TLR4 dimerization and NF-κB activation. nih.gov

Enzymatic Inhibition and Modulation

The presence of a hydroxyl group on the acyl chain of (S)-8-Hydroxymyristic acid can significantly influence its interaction with enzymes involved in fatty acid metabolism and modification, potentially leading to inhibition or altered substrate specificity.

Effects on N-Myristoyltransferase (NMT) Activity

N-Myristoyltransferase (NMT) is a crucial enzyme that catalyzes the covalent attachment of myristate, a 14-carbon fatty acid, from myristoyl-CoA to the N-terminal glycine residue of a wide range of cellular and viral proteins. nih.govwikipedia.org This process, known as N-myristoylation, is vital for protein targeting to membranes, signal transduction, and various other cellular functions. wikipedia.orgnih.gov

The natural substrate for NMT is myristoyl-CoA. nih.gov The introduction of a hydroxyl group onto the fatty acid chain, as in (S)-8-Hydroxymyristic acid, could potentially inhibit NMT activity. Studies with other hydroxylated myristic acid analogs, such as 2-hydroxymyristic acid, have demonstrated inhibitory effects on NMT. genecards.org The binding pocket of NMT is specifically adapted to the 14-carbon chain of myristate. nih.gov The hydroxyl group at the C-8 position of (S)-8-Hydroxymyristic acid would introduce a polar moiety into the otherwise hydrophobic binding site, which could disrupt the optimal binding of the fatty acid and hinder its transfer to the target protein. This suggests that (S)-8-Hydroxymyristic acid may act as a competitive inhibitor of NMT, interfering with the myristoylation of key cellular proteins.

Impact on Other Fatty Acid Metabolizing Enzymes

Beyond NMT, fatty acids are substrates for a multitude of enzymes, including those involved in oxidation and hydroxylation. Hydroxy fatty acids are known intermediates and products in various metabolic pathways. nih.govgerli.com Enzymes such as lipoxygenases (LOXs) and cytochrome P450 monooxygenases are responsible for the production of a variety of hydroxylated fatty acids from polyunsaturated fatty acids. gerli.com

It is plausible that (S)-8-Hydroxymyristic acid can be further metabolized by these enzymatic systems. For instance, it could be a substrate for enzymes that introduce additional hydroxyl groups or convert the existing one into a keto group. Furthermore, its presence could competitively inhibit the metabolism of other endogenous fatty acids. The metabolism of hydroxylated fatty acids can lead to the production of bioactive mediators that play roles in signaling and inflammation. nih.gov For example, lactic acid bacteria can hydroxylate oleic acid to 10-hydroxystearic acid, which can then be converted to aroma-active lactones by yeast. nih.gov This indicates that hydroxylated fatty acids can be channeled into specialized metabolic pathways, and (S)-8-Hydroxymyristic acid may have a similar metabolic fate, leading to the generation of novel signaling molecules.

Role in Cellular Homeostasis and Stress Response

The incorporation of modified fatty acids into cellular membranes can alter their biophysical properties, thereby influencing cellular homeostasis and the response to stress.

Influence on Lipid Bilayers and Membrane Integrity

The lipid bilayer is the fundamental structure of cellular membranes, and its integrity and fluidity are crucial for cellular function. nih.gov The incorporation of fatty acids into membrane phospholipids can significantly alter these properties. The introduction of a hydroxyl group into the hydrophobic acyl chain of a fatty acid, as in (S)-8-Hydroxymyristic acid, introduces a polar, hydrogen-bonding capable group into the nonpolar core of the lipid bilayer. nih.govtandfonline.com

This structural alteration is expected to have several consequences for membrane integrity and dynamics:

Disrupted Lipid Packing: The hydroxyl group can interfere with the tight packing of the saturated acyl chains, leading to an increase in the area per lipid molecule and a decrease in bilayer thickness. nih.gov

Increased Fluidity and Disorder: By disrupting van der Waals interactions between adjacent acyl chains, the hydroxyl group can increase the motional freedom of the lipid tails, leading to a more disordered and fluid membrane state. nih.gov Studies on α-hydroxylated fatty acids in glycosphingolipids have shown they lead to greater motional freedom and conformational disorder within the membrane. nih.gov

Altered Phase Behavior: In complex membranes containing cholesterol and sphingolipids, hydroxylated fatty acids can promote phase separation. Research on 2-hydroxyoleic acid has demonstrated that it can segregate into distinct domains, affecting the organization of cholesterol-rich lipid rafts. tandfonline.com This could alter the localization and function of membrane-associated proteins.

The position of the hydroxyl group at C-8 places it in the central region of the acyl chain, which could have a pronounced effect on the flexibility and packing of the lipids throughout the bilayer. These modifications to membrane structure can impact a variety of cellular processes, including the activity of membrane-bound enzymes and receptors, as well as the permeability of the membrane to ions and small molecules. nih.gov

Table 2: Predicted Effects of (S)-8-Hydroxymyristic Acid Incorporation on Lipid Bilayer Properties

Membrane Property Predicted Effect Rationale
Lipid Packing Decreased The polar hydroxyl group disrupts the hydrophobic interactions between acyl chains. nih.gov
Membrane Fluidity Increased Disrupted packing leads to greater motional freedom of lipid tails. nih.gov
Bilayer Thickness Decreased Looser packing results in a thinner membrane. nih.gov
Phase Separation Potentially Enhanced The amphipathic nature of the molecule may promote the formation of distinct lipid domains. tandfonline.com

| Permeability | Potentially Increased | Disruption of the hydrophobic core can create transient defects, increasing permeability. nih.gov |

Contributions to Oxidative Stress and Inflammation Pathways (Mechanism-Focused)

While direct evidence for (S)-8-Hydroxymyristic acid's role in oxidative stress and inflammation is not available, studies on related fatty acids provide some context. Myristic acid, the parent compound, has been investigated for its effects on inflammation, with some studies suggesting it may have anti-inflammatory properties. For instance, myristic acid has been shown to exert anti-inflammatory effects by increasing the production of the anti-inflammatory cytokine IL-10 in lipopolysaccharide-stimulated macrophages. nih.govmedchemexpress.com It is suggested that these effects may be mediated through the NF-κB pathway. medchemexpress.comrsc.org However, other studies indicate that under certain conditions, such as in a high-fat diet, myristic acid supplementation can aggravate adipose tissue inflammation. nih.govnih.gov

The hydroxylation of fatty acids can significantly alter their biological activity. Hydroxy fatty acids (HFAs) are known to possess a range of biological activities, including antibiotic, anti-inflammatory, and anticancer effects. nih.gov The specific position of the hydroxyl group on the fatty acid chain is crucial in determining its biological function. For example, fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with demonstrated anti-inflammatory effects. nih.govoup.com Without direct studies on 8-Hydroxymyristic acid, it is not possible to definitively state its specific contributions to these pathways.

Impact on Mitochondrial Homeostasis and Cellular Viability

The impact of (S)-8-Hydroxymyristic acid on mitochondrial homeostasis and cellular viability is not documented in the current scientific literature. However, research on other hydroxylated fatty acids indicates that they can have significant effects on these processes.

Long-chain 3-hydroxy fatty acids have been shown to disrupt mitochondrial energy and redox homeostasis, which can lead to mitochondrial dysfunction. nih.govmdpi.com This disruption can involve the uncoupling of oxidative phosphorylation and the induction of mitochondrial permeability transition pore opening. nih.gov Such effects are particularly relevant in the context of fatty acid oxidation disorders, where the accumulation of hydroxylated fatty acid intermediates can be toxic. mdpi.comnih.gov

Regarding cellular viability, various hydroxy fatty acids have demonstrated effects on cell proliferation and apoptosis. For instance, some omega-hydroxy fatty acids have shown carcinostatic activity by diminishing the viability of tumor cells. nih.govspandidos-publications.com The chain length and degree of saturation of the hydroxy fatty acid can influence its effect on cell viability. nih.govspandidos-publications.com Furthermore, oxidized unsaturated fatty acids can induce apoptotic cell death in cultured cells, an effect mediated through caspase activation. spandidos-publications.com Conversely, some hydroxy fatty acids have been found to suppress cytokine-induced β-cell apoptosis. The specific effects are highly dependent on the structure of the hydroxy fatty acid and the cell type being studied.

Without experimental data on (S)-8-Hydroxymyristic acid, any discussion of its impact on mitochondrial function and cell viability would be speculative. Further research is necessary to elucidate the specific mechanisms of this particular compound.

Interactive Data Table: Effects of Related Fatty Acids on Biological Processes

CompoundBiological ProcessObserved EffectCell/Model System
Myristic acidInflammationIncreased IL-10 productionLPS-stimulated macrophages
Myristic acidInflammationAggravated adipose inflammationMice on a high-fat diet
Long-chain 3-hydroxy fatty acidsMitochondrial HomeostasisDisruption of energy and redox homeostasisAnimal tissues
Omega-hydroxyhexadecanoic acidCellular ViabilityDecreased viability (carcinostatic)Ehrlich ascites tumor cells
Oxidized docosahexaenoic acid (DHA)Cellular ViabilityInduced apoptosisTHP-1 cells

Applications of S 8 Hydroxymyristic Acid in Chemical Biology and Biomedical Research Non Clinical

Development of Chemical Probes and Tools for Lipid Research

The study of lipids and their metabolism presents significant challenges due to their structural diversity and dynamic nature within cellular membranes and signaling pathways. Chemical probes are essential tools that enable the tracking, visualization, and functional analysis of lipids in living systems. Typically, these probes are synthetic analogues of natural lipids that incorporate a reporter tag, such as a fluorophore or a bio-orthogonal handle for click chemistry, or a photoreactive group for covalent cross-linking to interacting proteins. rsc.orgresearchgate.netchemrxiv.org

Strategies for developing such tools often involve modifying the fatty acid chain with minimal structural perturbation to ensure that the probe mimics the behavior of the endogenous lipid. While various fatty acid analogues have been synthesized for these purposes, including those with terminal alkynes or azides for bio-orthogonal ligation, specific research detailing the development and application of (S)-8-Hydroxymyristic acid as a chemical probe or tool for lipid research is not prominently available in the current scientific literature. rsc.org The introduction of a hydroxyl group at the C-8 position could, in principle, serve as a site for further chemical modification to attach reporter groups, but dedicated studies employing this specific molecule for probe development have yet to be widely reported.

Research on Antimicrobial Mechanisms

Fatty acids and their derivatives are known to possess significant antimicrobial properties, acting as a part of the innate defense system in many organisms. mdpi.com Their mechanisms of action are diverse and can include disruption of the cell membrane, inhibition of essential enzymes, and interference with cellular energy production.

Myristic acid, the parent compound of 8-hydroxymyristic acid, and its various derivatives have been the focus of numerous antimicrobial studies. Research has demonstrated that myristic acid derivatives can be effective against a range of pathogenic microbes.

Antibacterial Activity: Derivatives of myristic acid have shown notable activity, particularly against Gram-positive bacteria. For instance, studies on synthetic esters and amides of myristic acid have demonstrated antibacterial efficacy against organisms such as Staphylococcus aureus. nih.gov The mechanism often involves the lipophilic fatty acid chain inserting into and disrupting the bacterial cell membrane, leading to increased permeability and cell death. Some research suggests that S. aureus is particularly sensitive to myristic acid derivatives. researchgate.net

Antifungal Activity: The antifungal potential of myristic acid and its analogues has also been investigated. These compounds are studied as potential inhibitors of N-myristoyltransferase (NMT), an enzyme crucial for the viability of many fungal species, including Candida albicans and Aspergillus niger. nih.gov NMT catalyzes the attachment of myristate to proteins (N-myristoylation), a modification essential for their proper function and localization. Inhibition of this enzyme disrupts these processes, leading to fungal cell death. nih.gov

While the broader class of myristic acid derivatives has shown promise, specific studies focusing on the antibacterial and antifungal mechanisms of (S)-8-Hydroxymyristic acid are limited. The effect of the C-8 hydroxyl group on antimicrobial potency and mechanism compared to the parent myristic acid has not been extensively characterized.

Table 1: Antimicrobial Activity of Myristic Acid and its Derivatives

Compound Class Target Organism(s) Proposed Mechanism of Action
Myristic Acid Esters/Amides Staphylococcus aureus (Gram-positive) Disruption of bacterial cell membrane integrity.
Myristic Acid Analogues Candida albicans, Aspergillus niger Inhibition of N-myristoyltransferase (NMT), disrupting protein function.
Myristic Acid Various Bacteria and Fungi General membrane perturbation, inhibition of fatty acid biosynthesis.

Exploration in Anti-Inflammatory Pathways

Inflammation is a complex biological response involving various signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a central regulator. mdpi.comnih.gov Chronic inflammation is implicated in a multitude of diseases, making the search for anti-inflammatory agents a key area of research.

Myristic acid itself has been shown to exert anti-inflammatory effects. Studies on lipopolysaccharide (LPS)-stimulated microglial cells indicated that myristic acid could inhibit the inflammatory response by modulating the NF-κB pathway. rsc.orgnih.gov This inhibition leads to a downregulation in the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α). nih.gov Other research suggests that myristic acid may also induce anti-inflammatory effects through the increased production of the anti-inflammatory cytokine IL-10. nih.gov

Furthermore, a class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs), which includes esters of hydroxystearic acids, has been noted for its anti-diabetic and anti-inflammatory properties. unityfvg.it This suggests that hydroxylated fatty acids can play a role in modulating inflammatory responses. However, direct research into the specific effects of (S)-8-Hydroxymyristic acid on inflammatory pathways is not well-documented. The influence of the 8-hydroxy modification on the anti-inflammatory potential of the myristic acid backbone remains an area for future investigation.

Investigations into Antiproliferative Activity in Cellular Models (In Vitro Cancer Research)

The search for novel compounds that can inhibit the proliferation of cancer cells is a cornerstone of oncology research. Hydroxy fatty acids have been investigated for their potential cytostatic and cytotoxic effects. nih.gov The position of the hydroxyl group along the fatty acid chain has been shown to be a critical determinant of its biological activity.

While direct studies on the antiproliferative activity of 8-hydroxymyristic acid are scarce, highly relevant research has been conducted on its longer-chain analogue, hydroxystearic acid (HSA, a C18 fatty acid). A systematic investigation into a series of HSA regioisomers revealed a distinct structure-activity relationship. unityfvg.itnih.govunits.it In these studies, the antiproliferative effects of HSAs with the hydroxyl group at various positions (5, 7, 8, 9, 10, and 11) were evaluated against a panel of human cancer cell lines.

The results consistently demonstrated that isomers with the hydroxyl group at the C-5, C-7, and C-9 positions exhibited significant growth inhibitory activity. nih.govmdpi.com In stark contrast, 8-Hydroxystearic acid (8-HSA) showed no inhibitory activity in any of the tested cancer cell lines, which included models for colon cancer (CaCo-2, HT29), cervical cancer (HeLa), breast cancer (MCF7), and prostate cancer (PC3). unityfvg.itnih.govunits.it This finding suggests that the positioning of the hydroxyl group on an even-numbered carbon (C-8) may render the molecule inactive in terms of antiproliferation, whereas positioning on odd-numbered carbons (C-5, C-7, C-9) confers activity.

Although these findings pertain to a C18 fatty acid, they provide the most pertinent available data for inferring the likely activity of 8-hydroxymyristic acid (a C14 fatty acid). The clear lack of activity for 8-HSA strongly suggests that (S)-8-Hydroxymyristic acid is unlikely to possess significant antiproliferative properties.

Table 2: Antiproliferative Activity of Hydroxystearic Acid (HSA) Regioisomers on Human Cancer Cell Lines

Compound Hydroxyl Position Activity on Cancer Cell Lines (CaCo-2, HT29, HeLa, MCF7, PC3)
5-HSA C-5 Significant growth inhibitory potency
7-HSA C-7 Significant growth inhibitory potency
8-HSA C-8 No inhibitory activity observed
9-HSA C-9 Significant growth inhibitory potency
10-HSA C-10 Very weak effect
11-HSA C-11 Very weak effect

Data derived from studies on hydroxystearic acid (C18), an analogue of hydroxymyristic acid (C14). nih.govmdpi.com

Q & A

Q. What strategies are employed to test hypotheses about the compound’s role in host-pathogen interactions?

  • Methodological Answer : Co-culture assays with immune cells (e.g., macrophages) measure cytokine release (ELISA for TNF-α/IL-6). Genetic silencing (CRISPR/Cas9) of bacterial lipid A biosynthesis genes identifies functional dependencies. Molecular dynamics simulations model membrane interactions .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., X-ray crystallography vs. NMR) and replicate experiments across independent labs .
  • Experimental Reproducibility : Document synthetic protocols (catalyst ratios, reaction times) and analytical parameters (column specifications, MS ionization settings) in detail .

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